4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

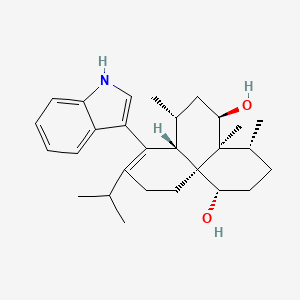

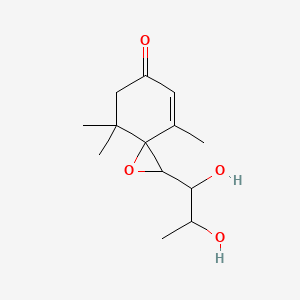

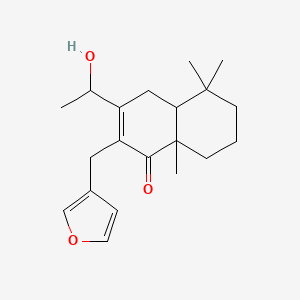

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt, also known by its CAS number 128218-53-1, is a fluorogenic substrate used in assays of phosphatases . It is known for its pivotal importance in the field of biomedicine . The molecular formula of this compound is C22H35N2O6P .

Molecular Structure Analysis

The molecular weight of this compound is 454.50 g/mol . The InChI key is MYAXHZSVMPSFGN-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N .Chemical Reactions Analysis

This compound is a sensitive substrate for phosphatases and is used in fluorometric and UV-spectrophotometric assays of phosphatases .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 145 Ų and a complexity of 444 . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 8 . It has a rotatable bond count of 2 .科学的研究の応用

Synthesis and Chemical Applications

4-Methylumbelliferyl Phosphate, Bis(cyclohexylammonium) salt, has been utilized in chemical synthesis, particularly in the synthesis of α,δ-Disubstituted Tetraphosphates and Terminally-Functionalized Nucleoside Pentaphosphates. This compound plays a critical role in the nucleophile tetraphosphorylation process, demonstrating its utility in creating complex phosphate-based structures with potential applications in nucleotide and DNA research. The study by Shepard et al. (2020) showcases the compound's versatility in nucleophile substitution reactions leading to the formation of linear tetraphosphates and its use in Wittig olefination to produce nucleotide derivatives, underlining its importance in synthetic organic chemistry and molecular biology (Shepard et al., 2020).

Material Science and Optical Applications

In material science, the bis(cyclohexylammonium) derivatives, particularly terephthalate and para-methoxy benzoate, have been highlighted for their nonlinear optical properties and potential in optical device fabrication. The research by Sathya et al. (2015) into bis(cyclohexylammonium) terephthalate and cyclohexylammonium para-methoxy benzoate revealed these materials' significant second harmonic generation (SHG) efficiency, suggesting their use in creating optical devices with high thermal stability and efficiency (Sathya et al., 2015).

Biochemical and Analytical Applications

Biochemically, 4-Methylumbelliferyl Phosphate has been central to the development of assays for measuring enzyme activity, particularly in evaluating ionic liquids' toxicity and enzyme kinetics. Cunha et al. (2013) and Susini et al. (2018) have demonstrated its application in automated carboxylesterase activity assays and characterizing alkaline phosphatase kinetics, respectively. These studies underscore its utility in fluorescent assays for assessing enzyme activity and inhibition, providing insights into the biological activity and potential toxicity of various compounds (Cunha et al., 2013); (Susini et al., 2018).

作用機序

Target of Action

The primary target of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is phosphatases . Phosphatases are enzymes that play a crucial role in cellular processes by removing phosphate groups from molecules.

Mode of Action

4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt acts as a fluorogenic substrate for phosphatases . This means that it is a compound that phosphatases can act upon, and when they do, it releases a fluorescent signal. This fluorescence can then be detected and measured, providing a way to quantify the activity of the phosphatases.

Biochemical Pathways

The compound is involved in the biochemical pathways of alkaline phosphatase . Alkaline phosphatase is an enzyme that is intricately involved in numerous vital cellular processes. The action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt in these pathways allows for the measurement and study of these processes.

Result of Action

The result of the action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt is the production of a fluorescent signal . This signal is generated when the compound is metabolized by phosphatases. The intensity of this signal can be used to determine the activity level of these enzymes, providing valuable information about cellular processes.

Action Environment

The action of 4-Methylumbelliferyl phosphate, bis(cyclohexylammonium) salt can be influenced by various environmental factors. For instance, the compound should be stored at -20°C and protected from light These conditions help maintain the stability and efficacy of the compound

Safety and Hazards

While specific safety and hazard information for this compound was not found in the search results, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye when handling chemical substances . Use of personal protective equipment and ensuring adequate ventilation is also advised .

特性

IUPAC Name |

cyclohexanamine;(4-methyl-2-oxochromen-7-yl) dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9O6P.2C6H13N/c1-6-4-10(11)15-9-5-7(2-3-8(6)9)16-17(12,13)14;2*7-6-4-2-1-3-5-6/h2-5H,1H3,(H2,12,13,14);2*6H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAXHZSVMPSFGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OP(=O)(O)O.C1CCC(CC1)N.C1CCC(CC1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(3-Carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)-[4-(dimethylamino)phenyl]methyl]phenyl]-dimethylazanium](/img/structure/B593489.png)

![1,2-Diazaspiro[2.5]oct-1-ene,7-methyl-4-(1-methylethyl)-,(4S-trans)-(9CI)](/img/no-structure.png)